molecular formula C7H5FINO2 B15242315 4-Amino-3-fluoro-5-iodobenzoic acid

4-Amino-3-fluoro-5-iodobenzoic acid

Cat. No.: B15242315
M. Wt: 281.02 g/mol
InChI Key: PEEINMLAZKPVCO-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the benzene ring, followed by iodination and amination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process includes careful control of temperature, pressure, and reagent concentrations to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .

Scientific Research Applications

4-Amino-3-fluoro-5-iodobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino, fluoro, and iodo groups can form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
  • 4-Amino-3-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid

Comparison: 4-Amino-3-fluoro-5-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

4-amino-3-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

PEEINMLAZKPVCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)I)C(=O)O

Origin of Product

United States

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